molecular formula C24H27N5O3S B2425899 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941243-01-2

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2425899
CAS No.: 941243-01-2
M. Wt: 465.57
InChI Key: RGQUDKZVUPTSCT-UHFFFAOYSA-N
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Description

The compound “4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a phenylpiperazine moiety, an oxazole ring, and a benzenesulfonamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The phenylpiperazine moiety is a rigid, bicyclic structure that can engage in pi-stacking interactions with other aromatic systems. The oxazole ring is a heterocycle that can act as a hydrogen bond acceptor. The cyano group is a strong electron-withdrawing group that can affect the electronic properties of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The cyano group can undergo addition reactions, the oxazole ring can participate in electrophilic substitution reactions, and the benzenesulfonamide group can act as a leaving group in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar cyano, oxazole, and sulfonamide groups would likely make this compound more soluble in polar solvents .

Scientific Research Applications

COX-2 Inhibitor for Pain and Inflammation

A study has developed a series of benzenesulfonamide derivatives, including compounds structurally related to the specified chemical, showing potent inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition is crucial for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain due to COX-2's role in inflammation and pain (Hiromasa Hashimoto et al., 2002).

Anticancer Properties

Dibenzenesulfonamides, with a chemical structure similar to the given compound, have been synthesized and shown to induce apoptosis and autophagy in cancer cell lines. These compounds effectively inhibited human carbonic anhydrase isoenzymes IX and XII, which are associated with tumor growth and survival, highlighting their potential as anticancer drug candidates (H. Gul et al., 2018).

Catalysis in Organic Synthesis

Research into the synthesis of benzonitriles from aryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide has opened new avenues in organic synthesis. This methodology showcases the compound's role in facilitating electrophilic cyanation, leading to the efficient production of pharmaceutical intermediates and demonstrating chemoselectivity in complex reactions (P. Anbarasan et al., 2011).

Carbonic Anhydrase Inhibition

Studies on sulfonamide-substituted compounds, akin to the specified molecule, have revealed their strong inhibition of human carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of these enzymes have applications in treating conditions like glaucoma, epilepsy, and altitude sickness, showcasing the broad therapeutic potential of such compounds (A. Sapegin et al., 2018).

Future Directions

The potential applications of this compound would depend on its biological activity. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-3-29(4-2)33(30,31)21-12-10-19(11-13-21)23-26-22(18-25)24(32-23)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13H,3-4,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQUDKZVUPTSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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